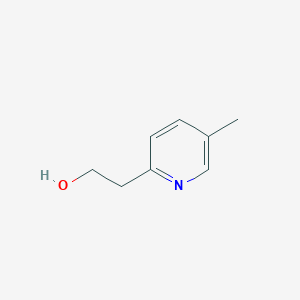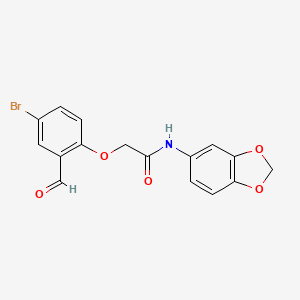
N-(1,3-benzodioxol-5-yl)-2-(4-bromo-2-formylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)-2-(4-bromo-2-formylphenoxy)acetamide is a useful research compound. Its molecular formula is C16H12BrNO5 and its molecular weight is 378.178. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of compounds with structural similarities to N-(1,3-benzodioxol-5-yl)-2-(4-bromo-2-formylphenoxy)acetamide. For instance, studies have explored the synthesis of Schiff bases and Thiazolidinone derivatives through esterification and subsequent reactions involving compounds like 2-(4-bromo-3-methylphenoxy)acetate. These compounds were evaluated for antimicrobial activities, showcasing the chemical versatility and potential biological applications of related compounds (Fuloria, Fuloria, & Gupta, 2014).
Antimicrobial Activity
Related research has demonstrated the antimicrobial potential of compounds synthesized from similar chemical frameworks. For example, novel imines and Thiazolidinone derivatives synthesized from 2-(4-Chloro-3-methylphenoxy)acetohydrazide showed promising antibacterial and antifungal activities. This highlights the potential of such compounds in developing new antimicrobial agents (Fuloria, Singh, Yar, & Ali, 2009).
Advanced Oxidation Chemistry
Studies on the advanced oxidation chemistry of related compounds, such as paracetamol, have revealed complex degradation pathways and a variety of nitrogenous and non-nitrogenous degradation products. This research provides valuable insights into the environmental fate and potential ecotoxicological impacts of similar compounds (Vogna, Marotta, Napolitano, & d’Ischia, 2002).
Kinase Inhibitory and Anticancer Activities
Compounds structurally related to this compound have been investigated for their potential as kinase inhibitors and anticancer agents. For example, Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities, demonstrating the therapeutic potential of compounds within this chemical class (Fallah-Tafti, Foroumadi, Tiwari, Shirazi, Hangauer, Bu, Akbarzadeh, Parang, & Shafiee, 2011).
Chemical Reactivity and Silylation
Research into the silylation of N-(2-hydroxyphenyl)acetamide by methyl(organyl)dichlorosilanes, which are structurally related to the compound of interest, has led to the formation of silaheterocyclic benzoxazasiloles and benzodioxazasilepines. This work contributes to the understanding of the chemical reactivity and potential applications of such compounds in materials science and organometallic chemistry (Lazareva, Nikonov, Chipanina, Oznobikhina, Sterkhova, & Albanov, 2017).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-bromo-2-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO5/c17-11-1-3-13(10(5-11)7-19)21-8-16(20)18-12-2-4-14-15(6-12)23-9-22-14/h1-7H,8-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUECDVJYRQIPNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

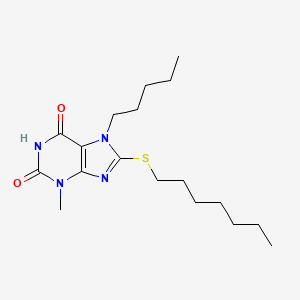
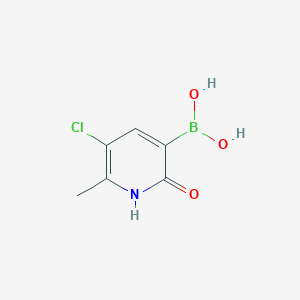
![4-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2560042.png)
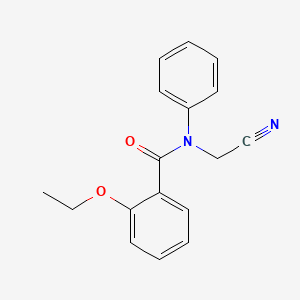
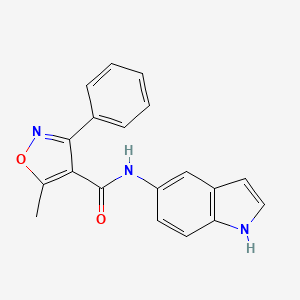
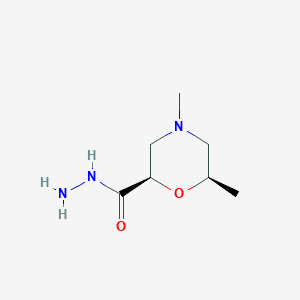
![Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate](/img/structure/B2560051.png)
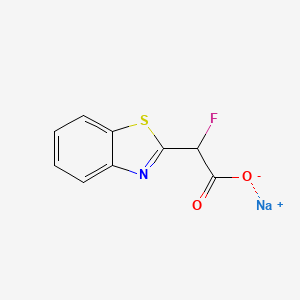
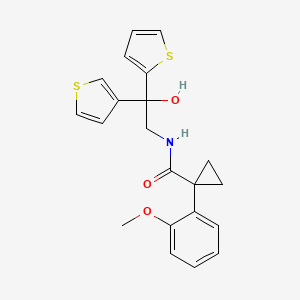
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] benzoate](/img/structure/B2560058.png)
![2,4-Dimethyl-6-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2560059.png)

